Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
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Overview
Description
Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with the molecular formula C18H15N3O5 and a molecular weight of 353.337 g/mol . This compound is notable for its unique structure, which includes an indolinone core and a hydrazone linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves the condensation of 2-hydroxybenzoyl hydrazine with an appropriate indolinone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate exerts its effects involves interactions with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Methyl (3-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Similar structure but lacks the methyl group on the indolinone core.
2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Similar structure but lacks the methyl ester group.
Uniqueness
Methyl 2-(3-(2-(2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
624726-15-4 |
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Molecular Formula |
C18H15N3O5 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-[(2-hydroxybenzoyl)diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C18H15N3O5/c1-26-15(23)10-21-13-8-4-2-6-11(13)16(18(21)25)19-20-17(24)12-7-3-5-9-14(12)22/h2-9,22,25H,10H2,1H3 |
InChI Key |
IGLMLZYXILNGMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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